4-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a piperazine ring, and several functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reductive amination of a benzofuran derivative with a piperazine derivative using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol. Substitution reactions can introduce various functional groups onto the benzofuran core, leading to a diverse array of derivatives.
Scientific Research Applications
4-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The benzofuran core may also contribute to its binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound shares the piperazine moiety but differs in the core structure and functional groups.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar piperazine moiety but a different core structure and substitution pattern.
Uniqueness
4-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both the benzofuran core and the piperazine moiety, along with the hydroxyl and carboxamide groups, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-propan-2-ylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O3/c1-21(2)24-9-11-25(12-10-24)32-31(36)29-22(3)37-28-14-13-27(35)26(30(28)29)20-34-17-15-33(16-18-34)19-23-7-5-4-6-8-23/h4-14,21,35H,15-20H2,1-3H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVZWJEPXJARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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